(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a chromogenic substrate for trypsin-like enzymes []. Trypsin is a serine protease enzyme found in the digestive system and plays a crucial role in protein digestion. This specific compound possesses a cleavable peptide bond recognized by trypsin-like enzymes. Upon cleavage by the enzyme, the molecule releases a chromophore (a light-absorbing moiety) leading to a colorimetric change. This colorimetric change can be easily measured using a spectrophotometer, allowing for the quantification of trypsin-like enzyme activity in a sample [].
The high sensitivity of this assay makes (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride a valuable tool for researchers studying trypsin-like enzyme activity in various biological contexts. For instance, it can be used to:
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a complex organic compound with the molecular formula and a molecular weight of approximately 422.97 g/mol. It is primarily utilized in life sciences research and is known for its structural characteristics, including a benzyl group and a benzyloxycarbonyl amino group, which contribute to its unique properties and potential applications in biochemical studies .
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride exhibits biological activities that may include interactions with enzymes or receptors involved in metabolic pathways. Its derivatives are explored for their potential inhibitory effects on certain biological targets, which could be significant in drug development .
The synthesis of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity .
The primary applications of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride include:
Interaction studies involving (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride focus on its binding affinity with biological macromolecules such as proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly concerning enzyme inhibition or receptor modulation .
Several compounds share structural similarities with (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-alpha-Cbz-L-lysine thiobenzyl ester hydrochloride | C₁₈H₂₃ClN₂O₄S | Contains a different protecting group |
Z-Lys-SBzl hydrochloride | C₂₁H₂₇ClN₂O₃S | Similar structure but varies in side chain length |
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | C₁₅H₂₃ClN₂O₄ | Methyl instead of benzyl, affecting its properties |
The uniqueness of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride lies in its specific combination of functional groups, which may result in distinct biological activities compared to these similar compounds .
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride (CAS 69861-89-8) is a specialized amino acid derivative widely used in biochemical research. This compound serves as a critical substrate for detecting trypsin-like enzyme activity, particularly in studies involving lymphocyte cytoplasmic granules and mast cell proteases. Its synthesis involves multi-step protection and coupling reactions, with applications spanning enzymology, drug discovery, and peptide chemistry.
Identifier | Value |
---|---|
CAS Registry Number | 69861-89-8 |
PubChem CID | 153099 |
MDL Number | MFCD00058089 |
ChEBI ID | 180476 |
Molecular Formula | $$ \text{C}{21}\text{H}{27}\text{ClN}{2}\text{O}{3}\text{S} $$ |
Molecular Weight | 422.97 g/mol |
The compound was first synthesized as part of efforts to develop colorimetric substrates for protease assays. Early methodologies involved sequential protection of L-lysine’s α-amino group with a benzyloxycarbonyl (Cbz) group, followed by thioesterification with benzyl mercaptan. Modern syntheses employ greener protocols, such as β-cyclodextrin-assisted selective acylation in aqueous buffers.
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride represents a protected amino acid derivative characterized by its complex molecular architecture incorporating multiple functional groups [1] [4]. The compound features a lysine backbone with specific protecting groups that define its structural identity and stereochemical configuration [2] [14].
The stereochemistry of this compound is defined by the (S)-configuration at the α-carbon center, which corresponds to the L-configuration in standard amino acid nomenclature [2] [14]. This stereochemical designation indicates the absolute configuration of the chiral center adjacent to the carboxyl group, following the Cahn-Ingold-Prelog priority rules [1] [4].
The molecular structure incorporates three distinct functional components: the benzyloxycarbonyl (carbobenzoxy) protecting group attached to the α-amino function, the thiobenzyl ester moiety replacing the conventional carboxyl group, and the free ε-amino group of the lysine side chain [1] [4] [16]. The benzyloxycarbonyl group serves as a stable protecting function for the α-amino position, while the thiobenzyl ester represents a specialized leaving group particularly valuable in enzymatic assays [16] [18].
Structural Component | Chemical Formula | Position |
---|---|---|
Benzyloxycarbonyl group | C₆H₅CH₂OCO- | α-amino position |
Lysine backbone | -NH-CH(COSR)-CH₂CH₂CH₂CH₂- | Central chain |
Thiobenzyl ester | -S-CH₂-C₆H₅ | Carboxyl replacement |
Primary amino group | -NH₂ | ε-position |
Hydrochloride salt | HCl | Counterion |
The three-dimensional conformation of the molecule is influenced by the steric interactions between the bulky protecting groups and the lysine chain [1] [4]. The benzyl groups in both the α-protecting function and the thiobenzyl ester contribute significant steric bulk, affecting the overall molecular geometry and potential intermolecular interactions [16] [18].
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride exists as a crystalline solid under standard laboratory conditions [1] [4] [11]. The compound typically presents as a white to off-white solid with a characteristic crystalline morphology [4] [11]. Some commercial preparations may exhibit a slight yellowish tint, ranging from white to light yellow in appearance [4] [11].
The physical form of the compound is stable at room temperature and maintains its solid state across typical laboratory storage conditions [1] [4]. The crystalline nature of the material contributes to its handling properties and stability characteristics, making it suitable for long-term storage when properly maintained [10] [11].
The molecular formula of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is C₂₁H₂₇ClN₂O₃S [1] [4] [8]. This formula reflects the complete ionic form of the compound, including the hydrochloride salt formation.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₇ClN₂O₃S | [1] [4] [8] |
Molecular Weight | 422.97 g/mol | [1] [4] [8] |
Base Molecular Weight (free base) | 386.51 g/mol | [14] [26] |
Empirical Formula | C₂₁H₂₇ClN₂O₃S | [1] [4] |
The molecular weight of 422.97 grams per mole includes the contribution of the hydrochloride counterion [1] [4] [8]. The free base form of the compound, without the hydrochloride salt, has a molecular weight of approximately 386.51 grams per mole [14] [26].
The solubility characteristics of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride demonstrate the influence of both the hydrochloride salt formation and the organic protecting groups on the compound's dissolution behavior [4] [11] [16].
In aqueous systems, the compound exhibits moderate solubility with a reported water solubility of approximately 10 milligrams per milliliter [4] [11] [16]. This aqueous solubility is primarily attributed to the ionic character imparted by the hydrochloride salt formation, which enhances the compound's interaction with polar solvents [4] [11].
The compound demonstrates good solubility in alcoholic solvents, particularly ethanol, where it dissolves readily [4] [11] [16]. This enhanced solubility in organic solvents reflects the lipophilic character contributed by the benzyl protecting groups and the thiobenzyl ester moiety [4] [11].
Solvent System | Solubility | Temperature |
---|---|---|
Water | 10 mg/mL | Room temperature |
Ethanol | Soluble | Room temperature |
Organic solvents | Variable | Room temperature |
The solubility profile makes the compound suitable for applications requiring dissolution in both aqueous and organic solvent systems, facilitating its use in various analytical and synthetic procedures [16] [18].
The stability profile of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is characterized by specific storage requirements and environmental sensitivities [1] [4] [10].
Recommended storage conditions specify maintenance at temperatures between 2-8°C under an inert atmosphere [1] [4]. Some sources indicate storage at -20°C for optimal long-term stability [4] [11]. The compound exhibits hygroscopic properties, necessitating storage in desiccated conditions to prevent moisture uptake [16] [18].
The thermal stability of the compound is adequate for normal laboratory handling, though prolonged exposure to elevated temperatures should be avoided [1] [4]. The presence of the hydrochloride salt enhances the overall stability compared to the free base form [4] [11].
Stability Parameter | Specification | Condition |
---|---|---|
Storage Temperature | 2-8°C | Standard storage |
Alternative Storage | -20°C | Long-term storage |
Atmosphere | Inert (nitrogen/argon) | Prevent oxidation |
Moisture Control | Desiccated | Hygroscopic material |
Light Sensitivity | Protected | Light-sensitive |
The compound's stability is influenced by environmental factors including temperature, moisture, light exposure, and atmospheric composition [1] [4] [10]. Proper storage conditions are essential for maintaining the integrity of the material over extended periods.
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride through characteristic chemical shift patterns and coupling relationships [15] [16] [22].
Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals distinctive signals corresponding to the various functional groups within the molecule [15] [16]. The aromatic protons from both benzyl groups typically appear in the region between 7.2-7.4 parts per million, displaying complex multipicity patterns characteristic of monosubstituted benzene rings [15] [16].
The α-proton adjacent to the carboxyl function exhibits a characteristic chemical shift pattern that differs based on the linkage type [29]. For compounds with thiobenzyl ester linkages, this proton typically appears in the range of 4.1-4.3 parts per million [29]. The methylene protons of the lysine side chain display characteristic multipicity patterns reflecting their chemical environment and coupling relationships [15] [16].
Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic protons | 7.2-7.4 | Multiplet | Benzyl groups |
α-Proton | 4.1-4.3 | Multiplet | Adjacent to COSBzl |
Benzyl CH₂ | 5.0-5.2 | Singlet | OCH₂Ph |
Thiobenzyl CH₂ | 4.0-4.2 | Singlet | SCH₂Ph |
Lysine CH₂ groups | 1.2-3.2 | Various | Side chain |
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information through characteristic carbonyl and aromatic carbon signals [15] [16]. The thiocarbonyl carbon typically appears around 197-200 parts per million, distinctly different from conventional ester carbonyls [15].
Infrared spectroscopy of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride exhibits characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [12] [15] [19].
The carbonyl stretching frequencies provide definitive identification of the carbamate and thioester functionalities [12] [15]. The benzyloxycarbonyl protecting group typically displays a strong carbonyl absorption around 1700-1720 wavenumbers, characteristic of carbamate C=O stretching [12] [15].
Primary amine N-H stretching vibrations appear in the region around 3300-3500 wavenumbers, though these may be modified by salt formation with the hydrochloride counterion [12] [15]. The aromatic C-H stretching modes from the benzyl groups contribute to the spectrum in the 3000-3100 wavenumber region [12] [15].
Infrared Absorption | Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
N-H stretch | 3300-3500 | Primary amine | Medium-strong |
Aromatic C-H | 3000-3100 | Benzyl groups | Medium |
C=O stretch (carbamate) | 1700-1720 | Protecting group | Strong |
C=O stretch (thioester) | 1650-1680 | Thioester | Strong |
Aromatic C=C | 1600, 1500 | Benzene rings | Medium |
C-S stretch | 700-800 | Thioester linkage | Medium |
The fingerprint region below 1500 wavenumbers contains numerous characteristic absorptions corresponding to C-C, C-N, and C-S stretching modes, as well as various bending vibrations [12] [15] [19].
Mass spectrometry analysis of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways [15] [19].
The molecular ion peak appears at mass-to-charge ratio 387 for the protonated molecular ion [M+H]⁺ of the free base form, or at 423 when considering the hydrochloride salt [1] [4]. Loss of the hydrochloride generates the base molecular ion, which serves as the parent ion for further fragmentation [19].
Characteristic fragmentation patterns include loss of the benzyl groups through α-cleavage mechanisms typical of benzyl esters and ethers [19]. The benzyloxycarbonyl protecting group commonly fragments through loss of benzyl radical (C₇H₇- , mass 91) or benzyl alcohol (C₇H₈O, mass 108) [19].
Fragment Ion | m/z | Loss from Molecular Ion | Structural Assignment |
---|---|---|---|
[M+H]⁺ | 387 | - | Molecular ion (free base) |
[M-C₇H₇]⁺ | 296 | -91 | Loss of benzyl radical |
[M-C₇H₈O]⁺ | 279 | -108 | Loss of benzyl alcohol |
[M-C₆H₅CH₂S]⁺ | 264 | -123 | Loss of thiobenzyl |
Base peak | 91 | - | Benzyl cation [C₇H₇]⁺ |
The thiobenzyl ester moiety contributes to fragmentation through loss of the thiobenzyl group (C₇H₇S, mass 123), generating fragments that retain the amino acid backbone [19]. The benzyl cation at mass-to-charge ratio 91 often appears as a base peak due to its stability and the ease of benzyl group fragmentation [19].
X-ray crystallographic analysis provides definitive three-dimensional structural information for (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride, though specific crystallographic data for this exact compound are limited in the available literature [20] [23] [27].
Related crystallographic studies of protected amino acid derivatives demonstrate typical structural features expected for this class of compounds [23] [24]. The stereochemical configuration at the α-carbon center is confirmed through crystallographic analysis, establishing the absolute configuration as (S) [23] [24].
Intermolecular hydrogen bonding patterns in the crystal structure typically involve the amino groups and carbonyl oxygens of neighboring molecules [23] [24]. The hydrochloride counterion participates in ionic interactions and hydrogen bonding networks that stabilize the crystal lattice [23] [24].
Crystallographic Parameter | Typical Values | Related Compounds |
---|---|---|
Space Group | P2₁ or P2₁2₁2₁ | Chiral amino acids |
Crystal System | Orthorhombic/Monoclinic | Protected amino acids |
Density | 1.2-1.4 g/cm³ | Organic crystals |
Unit Cell Volume | 1500-2500 Ų | Similar compounds |
Z value | 4-8 | Standard packing |
The molecular conformation in the solid state reflects the influence of steric interactions between the bulky protecting groups and the optimization of intermolecular packing forces [23] [24] [27]. Bond lengths and angles within the molecule are consistent with expected values for the constituent functional groups [23] [24].